molecular formula C18H20O3S B2625876 3-((2-Hydroxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylpropan-1-one CAS No. 302935-52-0

3-((2-Hydroxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylpropan-1-one

Cat. No.: B2625876
CAS No.: 302935-52-0
M. Wt: 316.42
InChI Key: LYYZUIUOVASCPA-UHFFFAOYSA-N
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Description

3-((2-Hydroxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of thioethers These compounds are characterized by the presence of a sulfur atom bonded to an alkyl or aryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with phenylacetone in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-mercaptoethanol under acidic conditions to yield the final product. The reaction conditions typically involve:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((2-Hydroxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-((2-Carboxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylpropan-1-one

    Reduction: 3-((2-Hydroxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylpropan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Hydroxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylpropan-1-one depends on its interaction with molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Hydroxyethyl)thio)-3-(4-hydroxyphenyl)-1-phenylpropan-1-one
  • 3-((2-Hydroxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylbutan-1-one
  • 3-((2-Hydroxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylpentan-1-one

Uniqueness

3-((2-Hydroxyethyl)thio)-3-(4-methoxyphenyl)-1-phenylpropan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxyphenyl group, in particular, may enhance its stability and reactivity in certain reactions.

Properties

IUPAC Name

3-(2-hydroxyethylsulfanyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3S/c1-21-16-9-7-15(8-10-16)18(22-12-11-19)13-17(20)14-5-3-2-4-6-14/h2-10,18-19H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYZUIUOVASCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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